molecular formula C12H16N4O B13180488 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13180488
M. Wt: 232.28 g/mol
InChI Key: APRXMKNKCLACSB-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable pyrazine derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It has shown potential antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be used in the formulation of agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: This compound is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.

    2-(2-Methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the 2-methylpropyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-methyl-2-(2-methylpropyl)-1-pyrazin-2-ylpyrazol-3-one

InChI

InChI=1S/C12H16N4O/c1-9(2)8-15-12(17)6-10(3)16(15)11-7-13-4-5-14-11/h4-7,9H,8H2,1-3H3

InChI Key

APRXMKNKCLACSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=NC=CN=C2)CC(C)C

Origin of Product

United States

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